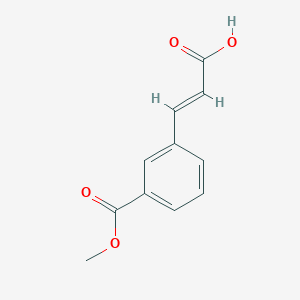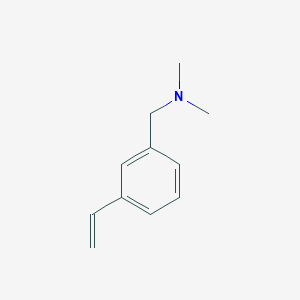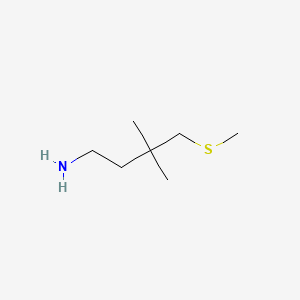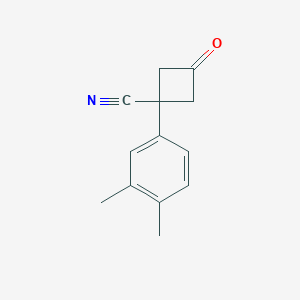
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine is a chiral amine compound characterized by the presence of a cyclohexyl ring with two methyl groups at the 4-position and an ethylamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine typically involves the following steps:
Cyclohexanone Derivative Formation: The starting material, cyclohexanone, undergoes a methylation reaction to introduce the two methyl groups at the 4-position.
Reduction: The resulting 4,4-dimethylcyclohexanone is then reduced to form the corresponding alcohol.
Amination: The alcohol is converted to the amine via a reductive amination process, using reagents such as ammonia or an amine source and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, ureas, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as acyl chlorides, isocyanates, or alkyl halides are used in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary and tertiary amines, amides, and ureas, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The compound’s chiral nature allows it to selectively bind to specific sites, influencing biological pathways and processes. The exact mechanism depends on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4,4-Dimethylcyclohexyl)ethan-1-amine: The enantiomer of the compound, which may have different biological activities and properties.
1-(4,4-Dimethylcyclohexyl)ethan-1-amine: The racemic mixture containing both enantiomers.
Cyclohexylamine: A simpler analog without the methyl groups, used in various industrial applications.
Uniqueness
(S)-1-(4,4-Dimethylcyclohexyl)ethan-1-amine is unique due to its chiral nature and the presence of the dimethylcyclohexyl group, which imparts specific steric and electronic properties. These characteristics make it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
Propriétés
Formule moléculaire |
C10H21N |
|---|---|
Poids moléculaire |
155.28 g/mol |
Nom IUPAC |
(1S)-1-(4,4-dimethylcyclohexyl)ethanamine |
InChI |
InChI=1S/C10H21N/c1-8(11)9-4-6-10(2,3)7-5-9/h8-9H,4-7,11H2,1-3H3/t8-/m0/s1 |
Clé InChI |
HWPNUFDGVUVHSF-QMMMGPOBSA-N |
SMILES isomérique |
C[C@@H](C1CCC(CC1)(C)C)N |
SMILES canonique |
CC(C1CCC(CC1)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[(1-benzofuran-2-yl)methyl]amino}-N-methylacetamidehydrochloride](/img/structure/B13613886.png)
amine](/img/structure/B13613888.png)
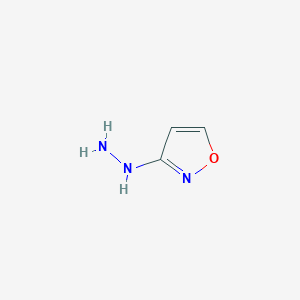
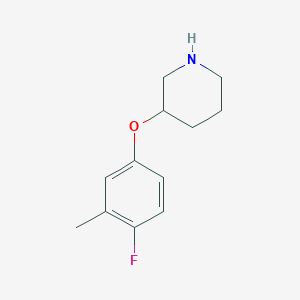

![n-Methyl-1-(pyrazolo[1,5-a]pyrimidin-6-yl)methanamine](/img/structure/B13613908.png)
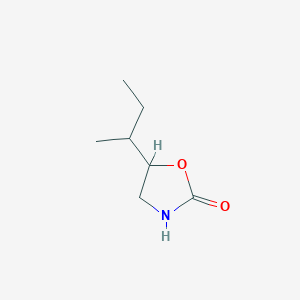
![1-[(Tert-butoxy)carbonyl]-3-(4-hydroxyoxan-4-yl)azetidine-3-carboxylicacid](/img/structure/B13613923.png)
